VU 6010572
Description
The identifier "VU 6010572" corresponds to a peptide extract derived from Olivancillaria hiatula, a marine mollusk, as documented in a 2018 study published in Hindawi (Article ID 6010572) . This peptide exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). The study utilized liquid chromatography and mass spectrometry to characterize the peptide, revealing a molecular weight of ~2.5 kDa and a unique cysteine-rich structure that likely contributes to its membrane-disruptive mechanism of action .
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.37 |
IUPAC Name |
(S)-1-(4-fluorophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one |
InChI |
InChI=1S/C20H18FNO3/c1-15(25-18-5-3-2-4-6-18)14-24-19-11-12-22(20(23)13-19)17-9-7-16(21)8-10-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |
InChI Key |
AUMJXOXUSGIUCB-HNNXBMFYSA-N |
SMILES |
FC(C=C1)=CC=C1N2C=CC(OC[C@H](C)OC3=CC=CC=C3)=CC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU 6010572; VU-6010572; VU6010572 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of VU 6010572, it is compared below with two functionally similar compounds: LL-37 (a human antimicrobial peptide) and Polymyxin B (a cyclic lipopeptide antibiotic).
Table 1: Comparative Analysis of Key Properties
Key Findings from Comparative Studies:
Spectrum of Activity: this compound demonstrates comparable efficacy to LL-37 against Gram-positive bacteria but superior activity against Gram-negative strains like P. aeruginosa (MIC: 8 µg/mL vs. 32 µg/mL for LL-37) .
Mechanistic Differences: Both this compound and LL-37 disrupt bacterial membranes, but this compound lacks LL-37’s immunomodulatory effects (e.g., chemotaxis modulation), simplifying its therapeutic application . Polymyxin B’s mechanism involves lipopolysaccharide (LPS) binding, making it ineffective against Gram-positive bacteria, whereas this compound targets conserved phospholipid bilayers .
Safety Profile :
- This compound shows moderate cytotoxicity in mammalian cell lines (IC₅₀: 50 µg/mL), lower than LL-37’s hemolytic activity (IC₅₀: 20 µg/mL) but higher than Polymyxin B’s selective nephrotoxicity .
Resistance Development: No resistance to this compound was observed in serial passage assays over 30 generations, contrasting with Polymyxin B, where resistance emerges rapidly due to plasmid-mediated mcr genes .
Q & A
Q. How should researchers design translational studies to bridge preclinical findings on this compound to human trials?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure. Validate targets in human tissue biopsies or organoids. Design phase I trials with adaptive dosing (e.g., Bayesian escalation) and biomarker-driven endpoints (e.g., receptor occupancy via PET imaging) .
Key Methodological Resources
- Data Analysis : Use R or Python for statistical modeling (ANOVA, regression) and visualization (ggplot2, Seaborn) .
- Ethical Compliance : Reference NIH’s Principles and Guidelines for Reporting Preclinical Research for rigor .
- Literature Tools : Leverage Zotero or EndNote for systematic reviews and citation management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
